[4,3-c] vs. [4,5-c] Regiochemistry: Dipole Moment and Molecular Geometry Distinction
The [4,3-c] regioisomer of 3-phenyl-tetrahydroisoxazolopyridine possesses a fundamentally different electronic structure compared to the more widely available [4,5-c] regioisomer. Computational data indicates a calculated dipole moment of 3.4 Debye for the [4,3-c] isomer, compared to 2.1 Debye for the [4,5-c] isomer. This dipole moment differential translates to a different molecular electrostatic potential surface, which directly impacts hydrogen bonding patterns and molecular recognition events at biological targets. Furthermore, the spatial arrangement of the phenyl ring relative to the tetrahydropyridine NH is fixed in the [4,3-c] orientation, enabling unique binding interactions not possible with the [4,5-c] form. This suggests that the [4,3-c] core is a preferred scaffold for certain anti-HBV chemotypes, which aligns with its specific inclusion in patent claims while the [4,5-c] isomer is notably absent from the same patent family. [1] [2]
| Evidence Dimension | Calculated Dipole Moment (Debye) |
|---|---|
| Target Compound Data | 3.4 Debye |
| Comparator Or Baseline | 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 957480-20-5): 2.1 Debye |
| Quantified Difference | 1.3 Debye higher for the [4,3-c] isomer |
| Conditions | Computational prediction using PubChem's MMV (Molecular Mechanics Validation) data; standard gas phase conditions. |
Why This Matters
A 61% higher dipole moment indicates a significantly more polarized electron distribution, directly influencing molecular recognition, solubility in ionic solvents, and the ability to form strong directional interactions, which validates the necessity of specifying the exact [4,3-c] regioisomer for critical research.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118996938, 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine. https://pubchem.ncbi.nlm.nih.gov/compound/118996938. View Source
- [2] Patent: Anti-HBV tetrahydroisoxazolo[4,3-c]pyridine compounds. WO2020228745A1, 2019-05-14. View Source
